molecular formula C4H6N2S4-2 B1227036 Ethylenebis(dithiocarbamate)

Ethylenebis(dithiocarbamate)

Cat. No. B1227036
M. Wt: 210.4 g/mol
InChI Key: AWYFNIZYMPNGAI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylenebis(dithiocarbamate) is a member of the class of dithiocarbamate anions resulting from the deprotonation of both of the dithiocarbamic acid moieties of ethylenebis(dithiocarbamic acid). The major species at pH 7.3. It is a conjugate base of an ethylenebis(dithiocarbamic acid).

Scientific Research Applications

Microwave-Assisted Extraction in Trace Analysis

Ethylenebis(dithiocarbamate) fungicides like maneb and zineb are effectively extracted and analyzed using microwave-assisted extraction and acid hydrolysis. This method is rapid, simple, and suitable for trace analysis in tobacco and peaches, significantly reducing sample preparation time for gas chromatographic analysis (Vryzas, Papadakis, & Papadopoulou-Mourkidou, 2002).

Electrochemical Detection of Manzeb

Ethylenebis(dithiocarbamic acid) manganese zinc complex (Manzeb) is detected electrochemically by reductive desorption from gold surfaces. This study highlights a sensitive method for detecting Manzeb, with varying detection limits based on the gold electrode used (Nishiyama et al., 2018).

Liquid Chromatography for Ethylenethiourea in Fruits

Ethylenethiourea, a degradation product of ethylenebisdithiocarbamates, is analyzed in fruits using liquid chromatography tandem mass spectrometry. This method demonstrates high precision and accuracy, crucial for consumer risk assessment related to fungicide exposure (Lemes et al., 2014).

Gas Chromatography for Residue Determination

A sensitive method using gas chromatography/electrospray ionization mass spectrometry is developed for the simultaneous determination of ethylenebis(dithiocarbamate) fungicide residues in fruits and vegetables. This method significantly improves detection and quantification limits for these fungicides (Crnogorac & Schwack, 2007).

Reversible Addition-Fragmentation Chain Transfer Polymerization

Ethylenebis(dithiocarbamate) derivatives are employed as chain-transfer agents in the polymerization of ethylene. This novel application shows potential in creating new polymer architectures, offering insights into the versatility of ethylenebis(dithiocarbamate) in material science (Wolpers et al., 2019).

properties

Product Name

Ethylenebis(dithiocarbamate)

Molecular Formula

C4H6N2S4-2

Molecular Weight

210.4 g/mol

IUPAC Name

N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C4H8N2S4/c7-3(8)5-1-2-6-4(9)10/h1-2H2,(H2,5,7,8)(H2,6,9,10)/p-2

InChI Key

AWYFNIZYMPNGAI-UHFFFAOYSA-L

SMILES

C(CNC(=S)[S-])NC(=S)[S-]

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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